molecular formula C8H5BrFN3 B2724898 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine CAS No. 1341900-28-4

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine

Cat. No.: B2724898
CAS No.: 1341900-28-4
M. Wt: 242.051
InChI Key: HURNEWQPLMWVDA-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine is a useful research compound. Its molecular formula is C8H5BrFN3 and its molecular weight is 242.051. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluoropyridine and similar compounds have been synthesized and characterized as part of research in medicinal chemistry. For example, new synthesis methods for fluorinated pyrazoles have been developed, highlighting the compound's potential in this field (Surmont, Verniest, & De Kimpe, 2010).

Applications in Coordination Chemistry

  • Derivatives of this compound have been used as ligands in coordination chemistry. Notably, their applications include creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Facilitating Chemical Transformations

  • Research has been conducted on the N-arylation of 3-alkoxypyrazoles, like this compound, showcasing their role in facilitating complex chemical transformations. This includes their use in copper-catalyzed arylation methods (Guillou et al., 2010).

Use in Organic Synthesis

  • The compound has been implicated in the synthesis of various organic structures. For instance, methods for synthesizing substituted pyrazolo[3,4-c]pyridines from related compounds are known, illustrating its utility in organic synthesis (Verma & Lafrance, 2009).

Role in Antimicrobial and Antifungal Research

  • Certain derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the field of antimicrobial research (Pundeer et al., 2013).

Anticancer Activity

  • Studies have been conducted to investigate the anticancer activity of compounds derived from this compound. This includes the exploration of pyrazole-appended quinoline-based BODIPY in iridium(III) complexes for potential applications in cancer treatment (Paitandi et al., 2017).

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-6-4-12-13(5-6)8-7(10)2-1-3-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURNEWQPLMWVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341900-28-4
Record name 2-(4-bromo-1H-pyrazol-1-yl)-3-fluoropyridine
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